2,2-Dimethyl-1,3-dithiane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6007-22-3 |

|---|---|

Molecular Formula |

C6H12S2 |

Molecular Weight |

148.3 g/mol |

IUPAC Name |

2,2-dimethyl-1,3-dithiane |

InChI |

InChI=1S/C6H12S2/c1-6(2)7-4-3-5-8-6/h3-5H2,1-2H3 |

InChI Key |

YRFVUSVRBICMRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(SCCCS1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,2-Dimethyl-1,3-dithiane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1,3-dithiane is a sulfur-containing heterocyclic organic compound that serves as a versatile intermediate and building block in modern organic synthesis. As a derivative of 1,3-dithiane, it is most notably recognized for its role as a protected form of acetone and its application in umpolung (polarity inversion) chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless solid with a characteristic odor.[1] Its key physical and chemical properties are summarized in the tables below. While experimental data for some properties are limited, computed values from reliable databases are provided for a comprehensive understanding.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | m-Dithiane, 2,2-dimethyl- | PubChem[2] |

| CAS Number | 6007-22-3 | PubChem[2] |

| Molecular Formula | C6H12S2 | PubChem[2] |

| Molecular Weight | 148.29 g/mol | PubChem[2] |

| Physical Property | Value | Notes | Source |

| Melting Point | 49 - 54 °C | Experimental data for 1,3-dithiane is 54°C | Fisher Scientific[1] |

| Boiling Point | Not available | - | |

| Density | Not available | - | |

| LogP | 2.4 | Computed | PubChem[2] |

| Solubility | Insoluble in water | Soluble in organic solvents | Fisher Scientific[1] |

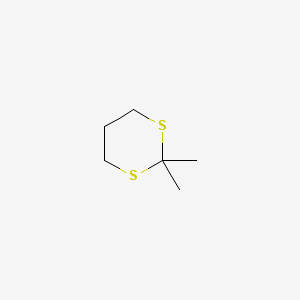

Molecular Structure and Conformation

The structure of this compound consists of a six-membered ring containing two sulfur atoms at positions 1 and 3, and a gem-dimethyl group at position 2. The dithiane ring typically adopts a chair conformation, which is the most stable arrangement.[3][4] The conformational analysis of substituted 1,3-dithianes is a subject of interest due to the influence of steric and stereoelectronic effects on the preferred orientation of substituents.

Caption: 2D representation of the this compound structure.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy Type | Key Data and Observations | Source |

| ¹³C NMR | Spectral data is available and has been referenced in the literature. | SpectraBase[5] |

| GC-MS | Mass spectrometry data is available through the NIST database. | PubChem[2] |

| IR Spectroscopy | Data for the parent 1,3-dithiane is available, showing characteristic C-H and C-S stretching frequencies. | NIST[6] |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the thioacetalization of acetone with 1,3-propanedithiol, catalyzed by a Lewis or Brønsted acid.[7][8]

Materials:

-

Acetone

-

1,3-Propanedithiol

-

Lewis acid catalyst (e.g., BF₃·OEt₂) or Brønsted acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of acetone in an anhydrous solvent, add 1,3-propanedithiol.

-

Add a catalytic amount of the chosen acid catalyst.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

-

Separate the organic layer, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by distillation or recrystallization to obtain pure this compound.

Caption: Synthesis of this compound.

Reactivity and Applications in Organic Synthesis

Role as a Protecting Group

The dithiane moiety is a robust protecting group for carbonyl compounds, stable to both acidic and basic conditions.[9] this compound serves as a masked form of acetone. Deprotection to regenerate the ketone can be achieved under various conditions, often involving oxidative or hydrolytic methods.[10]

Umpolung Chemistry

A key application of 1,3-dithianes is in umpolung chemistry, where the normal electrophilic character of a carbonyl carbon is reversed to a nucleophilic one. While the C2 proton in this compound is not acidic and cannot be readily removed to form a nucleophile, the principles of dithiane chemistry are foundational to its utility. The parent 1,3-dithiane can be deprotonated at the C2 position with a strong base like n-butyllithium to form a nucleophilic anion. This anion can then react with various electrophiles. Although not directly applicable to the 2,2-dimethyl derivative for C-C bond formation at the C2 position, understanding this reactivity is crucial for those working with the broader class of dithiane compounds.

Caption: Umpolung reactivity of the parent 1,3-dithiane.

Safety Information

A Safety Data Sheet (SDS) for this compound indicates that it should be handled with care.[11] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses. The compound should be used in a well-ventilated area. For detailed safety information, refer to the specific SDS provided by the supplier.

Conclusion

This compound is a valuable compound in organic synthesis, primarily utilized as a protecting group for acetone. Its synthesis, structure, and reactivity are well-understood within the broader context of 1,3-dithiane chemistry. This guide provides essential technical information to aid researchers and professionals in the effective application of this versatile chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C6H12S2 | CID 521914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. 1,3-Dithiane [webbook.nist.gov]

- 7. Dithiane - Wikipedia [en.wikipedia.org]

- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. mdpi.com [mdpi.com]

- 11. This compound SDS, 6007-22-3 Safety Data Sheets - ECHEMI [echemi.com]

An In-depth Technical Guide to 2,2-Dimethyl-1,3-dithiane: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethyl-1,3-dithiane, a versatile sulfur-containing heterocyclic compound. The document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and summarizes its key spectroscopic characteristics. A significant focus is placed on the emerging role of dithiane derivatives in overcoming multidrug resistance (MDR) in cancer cells, a critical challenge in modern therapeutics. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and insights into the therapeutic potential of this class of molecules.

Chemical and Physical Properties

This compound, also known by its IUPAC name, is a cyclic thioacetal. Its core structure is a six-membered ring containing two sulfur atoms at positions 1 and 3. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₁₂S₂ | [1] |

| Molecular Weight | 148.29 g/mol | [2] |

| CAS Number | 6007-22-3 | [1][3] |

| Appearance | Colorless liquid or solid | |

| Boiling Point | 78-80 °C (9 mmHg) for 2-methyl-1,3-dithiane (analog) | [4] |

| Computed LogP | 2.59 | [3] |

| Computed Molar Refractivity | 46.34 cm³ | |

| Computed Polar Surface Area | 50.6 Ų | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of acetone with 1,3-propanedithiol. This reaction is a classic example of thioacetal formation, which is frequently employed for the protection of carbonyl groups in organic synthesis.

Materials and Reagents

-

Acetone (ACS grade)

-

1,3-Propanedithiol (98%+)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with a solution of 1,3-propanedithiol (10.8 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, acetone (7.3 mL, 0.1 mol) is added. The mixture is cooled to 0 °C in an ice bath.

-

Catalysis: Boron trifluoride diethyl etherate (1.2 mL, 0.01 mol) is added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

Purification: The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Expected Yield

Typical yields for this reaction are in the range of 80-90%.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.85 (t, J = 6.8 Hz, 4H, 2 x -S-CH₂ -), 1.95 (quint, J = 6.8 Hz, 2H, -CH₂-CH₂ -CH₂-), 1.70 (s, 6H, 2 x -CH₃ ) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 46.5 (-C (CH₃)₂-), 30.2 (-S-C H₂-), 25.8 (-CH₂-C H₂-CH₂-), 25.1 (-C H₃) |

| Infrared (IR) (Neat, cm⁻¹) | 2950 (C-H stretch, alkane), 1450 (C-H bend, alkane), 1190 (C-S stretch) |

| Mass Spectrometry (EI) | m/z (%): 148 (M⁺, 100), 133 (M⁺ - CH₃, 40), 104 (M⁺ - C₂H₄S, 30), 74 (C₂H₄S⁺, 80) |

Application in Drug Development: Overcoming Multidrug Resistance

A significant area of interest for dithiane derivatives is in overcoming multidrug resistance (MDR) in cancer chemotherapy. MDR is a phenomenon whereby cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.

Dithiane analogues of the calcium channel blocker tiapamil have been shown to be potent modulators of P-gp-mediated MDR.[5] These compounds are believed to inhibit the function of P-gp, thereby increasing the intracellular concentration of chemotherapeutic agents and restoring their efficacy.

Proposed Mechanism of Action

The dithiane moiety in these analogues plays a crucial role in their activity. It is hypothesized that the lipophilic nature of the dithiane ring enhances the affinity of the molecule for the drug-binding pocket of P-gp. By competitively or non-competitively inhibiting the binding of anticancer drugs to P-gp, these dithiane analogues effectively block the efflux pump, leading to the accumulation of cytotoxic drugs within the cancer cell and ultimately, cell death.

Experimental and Logical Workflows

Synthesis Workflow for this compound

The synthesis of this compound follows a straightforward and reproducible workflow, which is depicted in the diagram below.

Conclusion

This compound is a readily accessible and synthetically useful molecule. While its primary application in organic chemistry has been as a protecting group for carbonyls, the broader class of dithiane-containing molecules is gaining prominence in medicinal chemistry. The ability of certain dithiane analogues to modulate P-glycoprotein and overcome multidrug resistance presents a promising avenue for the development of novel cancer therapeutics. Further research into the structure-activity relationships of these compounds could lead to the discovery of more potent and selective MDR inhibitors, ultimately improving patient outcomes in chemotherapy. This guide serves as a foundational resource to encourage and support further investigation into this intriguing class of compounds.

References

- 1. This compound | C6H12S2 | CID 521914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dithiane, 2,2-dimethyl- (CAS 6007-22-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | CAS#:6007-22-3 | Chemsrc [chemsrc.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Novel dithiane analogues of tiapamil with high activity to overcome multidrug resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

2,2-Dimethyl-1,3-dithiane CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethyl-1,3-dithiane, a key intermediate in organic synthesis. This document details its chemical identity, physical properties, and spectroscopic data. A representative experimental protocol for its synthesis is provided, alongside a discussion of its primary application as a protecting group for carbonyl compounds. While this compound is a valuable tool in chemical synthesis, this guide also notes the current lack of available data regarding its specific biological activity and involvement in signaling pathways.

Chemical Identity and Properties

This compound is a sulfur-containing heterocyclic organic compound. It is a derivative of 1,3-dithiane with two methyl groups attached to the C2 position.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| CAS Number | 6007-22-3[1][2] |

| Molecular Formula | C6H12S2[1] |

| IUPAC Name | This compound[1] |

| Molecular Weight | 148.29 g/mol |

| Canonical SMILES | CC1(SCCCS1)C |

| InChI Key | YRFVUSVRBICMRJ-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White crystalline solid |

| Boiling Point | 78-80 °C at 13 mmHg |

| Melting Point | 43-45 °C |

| Solubility | Soluble in organic solvents such as chloroform and dichloromethane. |

Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed reaction of acetone with 1,3-propanedithiol. This reaction is a standard procedure for the formation of dithioacetals, which serve as protecting groups for carbonyl functionalities.

Experimental Protocol: Synthesis from Acetone and 1,3-Propanedithiol

This protocol is a representative procedure based on general methods for 1,3-dithiane formation.

Materials:

-

Acetone

-

1,3-Propanedithiol

-

Boron trifluoride diethyl etherate (BF3·OEt2) or another suitable Lewis acid

-

Dichloromethane (CH2Cl2) or another suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 1,3-propanedithiol (1 equivalent) in dichloromethane, acetone (1.1 equivalents) is added.

-

The mixture is cooled to 0 °C in an ice bath.

-

Boron trifluoride diethyl etherate (0.1 equivalents) is added dropwise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹³C NMR | Spectral data available.[1][3] |

| GC-MS | Mass spectrometry data available.[1] |

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a protecting group for the carbonyl functionality of ketones. The dithiane group is stable to a wide range of reaction conditions, including those involving nucleophiles and bases.

Protection of Carbonyl Groups

The formation of the this compound from a ketone is a reversible process, making it an effective protecting group.

Caption: General workflow for the use of 1,3-dithianes as protecting groups.

Biological Activity and Signaling Pathways

Despite the utility of the 1,3-dithiane core in some biologically active molecules, there is a notable lack of specific data on the biological activity or the involvement in any signaling pathways for this compound itself. A search of the scientific literature did not yield any studies focused on its effects in biological systems or its potential as a modulator of cellular signaling. Its primary role appears to be confined to that of a synthetic intermediate in the field of organic chemistry.

Conclusion

This compound is a well-characterized compound with a defined role in organic synthesis, primarily as a protecting group for ketones. Its synthesis is straightforward, and its chemical and physical properties are well-documented. For researchers in synthetic and medicinal chemistry, it remains a useful building block. However, for professionals in drug development focusing on biological targets and signaling pathways, there is currently no evidence to suggest that this compound possesses direct biological activity that would warrant further investigation in that context. Future studies may uncover unforeseen biological properties, but based on current knowledge, its value lies in its synthetic applications.

References

An In-Depth Technical Guide to the ¹³C and ¹H NMR Spectra of 2,2-Dimethyl-1,3-dithiane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C and ¹H Nuclear Magnetic Resonance (NMR) spectra of 2,2-Dimethyl-1,3-dithiane. This document outlines the expected spectral features, provides a detailed experimental protocol for acquiring such spectra, and presents a logical framework for their interpretation.

Introduction to the NMR Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for elucidating molecular structures. For a molecule such as this compound, ¹H and ¹³C NMR provide critical information regarding its carbon framework and the chemical environment of its hydrogen atoms.

This compound possesses a plane of symmetry, which simplifies its NMR spectra. The molecule contains chemically equivalent methyl groups and methylene groups within the dithiane ring, leading to a reduced number of signals in both the ¹H and ¹³C NMR spectra.

Predicted NMR Spectral Data

Due to the symmetry of the this compound molecule, a simplified NMR spectrum is anticipated. The following tables summarize the predicted chemical shifts.

Table 1: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ) in ppm |

| C2 | Quaternary carbon bonded to two sulfur atoms and two methyl groups | 40 - 50 |

| C4, C6 | Methylene carbons bonded to a sulfur atom and a carbon atom | 25 - 35 |

| C5 | Methylene carbon bonded to two carbon atoms | 20 - 30 |

| C(CH₃)₂ | Methyl carbons bonded to the quaternary C2 carbon | 25 - 35 |

Table 2: Predicted ¹H NMR Spectral Data

| Proton(s) | Chemical Environment | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| 4H on C4, C6 | Protons on carbons adjacent to sulfur | 2.5 - 3.0 | Triplet | 6 - 8 |

| 2H on C5 | Protons on carbon beta to sulfur atoms | 1.8 - 2.2 | Quintet | 6 - 8 |

| 6H on C(CH₃)₂ | Protons of two equivalent methyl groups | 1.3 - 1.7 | Singlet | N/A |

Experimental Protocol for NMR Spectroscopy

The following provides a detailed methodology for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity : Ensure the this compound sample is of high purity to avoid signals from impurities.

-

Solvent Selection : Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice.

-

Concentration : Prepare a solution with a concentration of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Sample Filtration : If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Final Volume : The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

Instrument Setup and Data Acquisition

-

Spectrometer : Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.

-

Locking and Shimming : Insert the sample into the spectrometer probe. Lock the spectrometer on the deuterium signal of the solvent. Perform shimming on the sample to optimize the homogeneity of the magnetic field and improve signal resolution.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse sequence is typically sufficient.

-

Spectral Width : Set a spectral width that encompasses the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquisition Time : An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay : A relaxation delay of 1-2 seconds should be used.

-

Number of Scans : For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A standard proton-decoupled single-pulse sequence is used to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width : Set a spectral width appropriate for carbon signals (e.g., 0-220 ppm).

-

Acquisition Time : An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

-

Number of Scans : A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction : Apply a baseline correction to obtain a flat baseline.

-

Referencing : Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0 ppm.

-

Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking : Identify and list the chemical shifts of all peaks in both the ¹H and ¹³C spectra. For the ¹H spectrum, also determine the multiplicity and coupling constants of the signals.

Logical Workflow for Spectral Analysis

The interpretation of the NMR spectra of this compound follows a logical progression from the known molecular structure to the assignment of the observed signals.

Signaling Pathways in NMR: The Spin System

In the context of NMR, the "signaling pathway" can be understood as the through-bond coupling interactions between neighboring protons, which gives rise to the multiplicity of the signals.

This diagram illustrates that the protons on carbons 4 and 6 are coupled to the protons on carbon 5, resulting in the splitting of their respective signals. The methyl protons are isolated and do not show coupling, hence they appear as a singlet.

This comprehensive guide provides the foundational knowledge for researchers and scientists to effectively utilize ¹³C and ¹H NMR spectroscopy in the characterization of this compound and related compounds. The detailed protocols and logical workflows are designed to ensure accurate and reproducible results in a professional laboratory setting.

Mass Spectrometry of 2,2-Dimethyl-1,3-dithiane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data for 2,2-Dimethyl-1,3-dithiane, a heterocyclic compound with applications in organic synthesis. This document outlines the expected mass spectral data, a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and visual representations of the analytical workflow and fragmentation pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C6H12S2 | [1] |

| Molecular Weight | 148.29 g/mol | [1] |

| Exact Mass | 148.03804273 Da | [1] |

| CAS Number | 6007-22-3 | [1] |

| IUPAC Name | This compound | [1] |

Mass Spectrometry Data

The primary method for analyzing volatile and semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Electron Ionization Mass Spectrum

Electron ionization of this compound results in the formation of a molecular ion (M+) and various fragment ions. The mass spectrum is characterized by a molecular ion peak at an m/z of 148.[1] Due to the lack of a publicly available, comprehensive fragmentation table, Table 2 summarizes the expected major fragment ions based on the structure of the molecule and common fragmentation patterns of thioacetals. The relative intensities are estimations and may vary based on experimental conditions.

| m/z | Proposed Fragment Ion | Proposed Structure | Relative Intensity (Estimated) |

| 148 | [C6H12S2]+• (Molecular Ion) | [M]+• | High |

| 133 | [C5H9S2]+ | [M - CH3]+ | Moderate |

| 105 | [C4H9S]+ | [M - CH3 - C2H4]+ | Moderate to High |

| 87 | [C4H7S]+ | [M - CH3 - S]+ | Moderate |

| 74 | [C2H6S2]+• | [CH2S2CH2]+• | High |

| 59 | [C2H3S]+ | [CH3CS]+ | Moderate |

| 41 | [C3H5]+ | [Allyl Cation]+ | Low to Moderate |

Experimental Protocol: GC-MS Analysis

The following is a representative protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system. This protocol is based on established methods for the analysis of volatile sulfur compounds.[2][3][4]

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a volatile, non-polar solvent such as dichloromethane or hexane at a concentration of 1 mg/mL.

-

Working Standards: Create a series of working standards by serial dilution of the stock solution to establish a calibration curve. Recommended concentrations range from 1 µg/mL to 100 µg/mL.

-

Sample Matrix: For samples in a complex matrix, a sample preparation technique such as solid-phase microextraction (SPME) may be employed to extract and concentrate the analyte before injection.[2][4]

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 20:1 for higher concentrations.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 200.

-

Solvent Delay: 3 minutes.

Visualizations

GC-MS Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound by GC-MS.

Proposed Fragmentation Pathway

The following diagram illustrates a logical relationship for the fragmentation of this compound under electron ionization.

References

- 1. This compound | C6H12S2 | CID 521914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iwaponline.com [iwaponline.com]

- 4. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-1,3-dithiane

This technical guide provides a detailed overview of the physical properties of 2,2-dimethyl-1,3-dithiane, with a specific focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in drug development who require precise information on the physicochemical characteristics of this compound.

Compound Identification:

-

IUPAC Name: this compound

-

Molecular Weight: 148.29 g/mol [3]

Physical Properties

Table 1: Physical Properties of 1,3-Dithiane and its Derivatives

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Pressure (mmHg) |

| 1,3-Dithiane | 505-23-7 | 53-54 | 95 | 20 |

| 2-Methyl-1,3-dithiane | 6007-26-7 | Not Applicable (liquid at room temp.) | 56-59 | 3 |

| 78-80[4] | 9[4] | |||

| This compound | 6007-22-3 | Data not available | Data not available |

Note: The absence of data for this compound highlights a gap in the documented physical characteristics of this specific compound.

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the melting and boiling points of organic compounds. These protocols are generally applicable and would be suitable for the characterization of this compound.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[5][6]

2.1.1. Capillary Method (Thiele Tube or Digital Melting Point Apparatus)

This is the most common method for determining the melting point of a solid organic compound.[5]

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, which is sealed at one end.[6][7] The sample should be tightly packed to a height of 2-3 mm.[8]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, and both are inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The Thiele tube is designed to allow for uniform heating of the oil bath when the side arm is heated.[6]

-

Digital Melting Point Apparatus: The capillary tube is inserted into a heating block within the apparatus. These instruments often have a light and a magnifying lens to allow for clear observation of the sample.[9]

-

-

Measurement:

-

The sample is heated rapidly to a temperature about 15-20°C below the expected melting point.

-

The heating rate is then slowed to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[5]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]

-

-

Purity Assessment: A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[5][6]

2.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is measured at a pressure of 760 mmHg (1 atm).

2.2.1. Distillation Method

For larger sample volumes (typically > 5 mL), a simple distillation is a straightforward method to determine the boiling point.[10][11]

-

Apparatus Setup: A distillation flask is filled with the liquid sample and a few boiling chips or a magnetic stir bar to ensure smooth boiling. A thermometer is placed in the neck of the flask such that the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.

-

Measurement: The liquid is heated, and as it boils, the vapor rises and surrounds the thermometer bulb. The temperature of the vapor is recorded. The boiling point is the temperature at which the vapor temperature remains constant while the liquid is distilling.[11] The atmospheric pressure should also be recorded.[10]

2.2.2. Micro-Boiling Point (Thiele Tube Method)

This method is suitable for small quantities of liquid (a few drops).[12][13]

-

Sample Preparation: A small amount of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.[13]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube oil bath.[12]

-

Measurement:

-

The apparatus is heated, and as the liquid's temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid's vapor has displaced all the air.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops, and the liquid is drawn back into the capillary tube.[11] This is the point where the external pressure equals the vapor pressure of the liquid.

-

Visualized Workflows

The following diagrams illustrate the logical workflows for the experimental determination of melting and boiling points.

Caption: Workflow for Melting Point Determination using the Capillary Method.

Caption: Workflow for Micro-Boiling Point Determination.

References

- 1. This compound | CAS#:6007-22-3 | Chemsrc [chemsrc.com]

- 2. This compound | C6H12S2 | CID 521914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dithiane, 2,2-dimethyl- (CAS 6007-22-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. byjus.com [byjus.com]

An In-Depth Technical Guide to the Solubility and Stability of 2,2-Dimethyl-1,3-dithiane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,2-Dimethyl-1,3-dithiane, a versatile heterocyclic compound frequently employed in organic synthesis. Understanding these core physicochemical properties is paramount for its effective application in research and development, particularly in the synthesis of complex molecules and active pharmaceutical ingredients.

Core Physical and Chemical Properties

This compound is a white crystalline solid with the molecular formula C₆H₁₂S₂ and a molecular weight of 148.29 g/mol .[1][2] Its structure, featuring a six-membered ring with two sulfur atoms at positions 1 and 3, and two methyl groups at position 2, dictates its solubility and stability characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂S₂ | [1][2] |

| Molecular Weight | 148.29 g/mol | [1][2] |

| LogP (Octanol/Water Partition Coefficient) | 2.4 | [1] |

| Water Solubility (log10WS) | -2.60 mol/L | [3] |

Solubility Profile

The solubility of a compound is a critical parameter for its handling, reaction setup, and purification.

Water Solubility

This compound exhibits low solubility in water, with a logarithmic water solubility (log10WS) of -2.60.[3] This corresponds to a molar solubility of approximately 2.5 x 10⁻³ mol/L. This hydrophobic nature is attributed to the nonpolar hydrocarbon backbone and the relatively shielded polar sulfur atoms within the ring structure.

Organic Solvent Solubility

-

Tetrahydrofuran (THF): It is soluble in THF, a common solvent for reactions involving organolithium reagents to deprotonate the C2 position of the dithiane ring.

-

Dichloromethane (CH₂Cl₂): This is another common solvent for both reactions and extractions involving this compound, indicating good solubility.

-

Ethanol: It is soluble in ethanol, as evidenced by its use in deprotection reactions.[3]

-

Other Common Solvents: Based on its chemical structure, it is expected to be soluble in a range of common organic solvents including acetone, ethyl acetate, and N,N-dimethylformamide (DMF).

A generalized experimental workflow for determining the solubility of this compound in various solvents is presented below.

Stability Profile

The stability of this compound under various conditions is a key consideration for its storage and application in multi-step syntheses.

General Stability

The 1,3-dithiane moiety is known for its stability under both acidic and basic conditions, making it an excellent protecting group for carbonyl compounds.[4]

Hydrolytic Stability

The C-S bonds in the dithiane ring are generally resistant to hydrolysis under neutral, acidic, and basic conditions. However, the hydrolysis of 2-substituted 1,3-dithianes can be promoted by the presence of certain metal ions. For instance, the hydrolysis of 2-phenyl-1,3-dithiane is promoted by thallium(III), mercury(II), mercury(I), and silver(I) ions.[5] The reaction proceeds through the formation of a metal-dithiane adduct, followed by ring-opening.[5]

The general mechanism for the acid-catalyzed hydrolysis of a 2-substituted-1,3-dithiane involves the formation of a dithio carbocation and a hydrogen ortho thio ester as intermediates.[1]

Oxidative Stability

This compound is susceptible to oxidation. The sulfur atoms can be oxidized to sulfoxides and subsequently to sulfones. Strong oxidizing agents can lead to the cleavage of the dithiane ring, regenerating the parent carbonyl compound (in this case, acetone). This susceptibility to oxidative cleavage is the basis for many deprotection protocols.

Common oxidizing agents used for the cleavage of 1,3-dithianes include:

-

N-halosuccinimides (e.g., NBS, NCS)

-

Bis(trifluoroacetoxy)iodobenzene

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Sodium periodate (NaIO₄)[6]

-

Ozone (O₃)[6]

The oxidation of 1,3-dithiane itself has been shown to produce both cis- and trans-1,3-dithiane 1,3-dioxide.[6]

A logical workflow for assessing the stability of this compound is depicted below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C6H12S2 | CID 521914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 5. Kinetics and mechanism of the metal ion-promoted hydrolysis of 2-phenyl-1,3-dithiane in aqueous dioxane solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Studies on the oxidation of 1, 3-dithiane and 5, 5-disubstituted analogues including X-ray crystal structure, equilibration studies and pKa measurements on selected oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Acyl Anion Equivalent: A Technical Guide to 2-Substituted-1,3-Dithianes in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Concept of Umpolung and the Acyl Anion

The carbonyl group is a cornerstone of organic chemistry, with the carbon atom being inherently electrophilic due to the electronegativity of the adjacent oxygen atom. This "normal" reactivity dictates that carbonyl carbons react with nucleophiles. The concept of "umpolung" (a German term for "polarity inversion") provides a paradigm shift, allowing for the temporary reversal of this reactivity.[1] An acyl anion is a synthon representing a carbonyl carbon with a negative charge, rendering it nucleophilic. However, free acyl anions are highly unstable and not synthetically viable.

The pioneering work of Corey and Seebach demonstrated that 1,3-dithianes can serve as stable and effective "masked" acyl anion equivalents.[1][2] By converting an aldehyde to a 1,3-dithiane, the proton at the C2 position becomes sufficiently acidic to be removed by a strong base, generating a nucleophilic 2-lithio-1,3-dithiane. This carbanion can then react with a wide range of electrophiles, and subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group in the final product. This strategy, famously known as the Corey-Seebach reaction, has become an indispensable tool in the synthesis of complex molecules.[2][3]

The Inability of 2,2-Dimethyl-1,3-dithiane to act as an Acyl Anion Equivalent

A critical prerequisite for a 1,3-dithiane to function as an acyl anion equivalent is the presence of at least one acidic proton at the C2 position. It is this proton that is abstracted by a strong base to generate the nucleophilic carbanion.

In the case of This compound , the C2 position is substituted with two methyl groups, and therefore, it lacks the necessary acidic proton for deprotonation. Consequently, it cannot be converted into a 2-lithio derivative and cannot participate in the Corey-Seebach reaction as a nucleophile. Its primary utility in the context of this chemistry is as a control compound in mechanistic studies to demonstrate the necessity of the C2 proton.

The synthesis of this compound is straightforward, typically involving the acid-catalyzed reaction of acetone with 1,3-propanedithiol.

The Corey-Seebach Reaction: A Workflow for Acyl Anion Chemistry

The true utility of dithianes as acyl anion equivalents is realized with 2-monosubstituted derivatives. The general workflow of the Corey-Seebach reaction can be broken down into three key steps: formation of the dithiane, deprotonation and reaction with an electrophile, and deprotection to unveil the final carbonyl compound.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted-1,3-dithianes

This protocol is adapted from a general procedure for the formation of dithianes from aldehydes.[4]

Materials:

-

Aldehyde (1.0 equiv)

-

1,3-Propanedithiol (1.1 equiv)

-

Iodine (0.1 equiv)

-

Dichloromethane (DCM)

-

2% aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

-

Dissolve the aldehyde and 1,3-propanedithiol in dichloromethane in a round-bottom flask.

-

Slowly add iodine to the stirring solution. The reaction is exothermic, and the addition should be controlled to prevent vigorous boiling.

-

After the complete addition of iodine, stir the reaction mixture for 30 minutes at room temperature.

-

Quench the reaction by adding a 2% aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-substituted-1,3-dithiane, which can be purified by column chromatography or recrystallization.

General Procedure for the Lithiation and Alkylation of 2-Substituted-1,3-dithianes

This protocol describes the deprotonation of a 2-substituted-1,3-dithiane and its subsequent reaction with an electrophile, such as an alkyl halide.[5]

Materials:

-

2-Substituted-1,3-dithiane (1.0 equiv)

-

n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., alkyl halide, 1.1 equiv)

Procedure:

-

Dissolve the 2-substituted-1,3-dithiane in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -20 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the stirred solution. The formation of the 2-lithio-1,3-dithiane is often indicated by a color change.

-

After the addition is complete, stir the reaction mixture at -20 °C for 1-2 hours.

-

Add a solution of the electrophile in anhydrous THF dropwise to the reaction mixture at -20 °C.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography.

General Procedure for the Deprotection of 2,2-Disubstituted-1,3-dithianes

This protocol outlines the hydrolysis of the dithiane to the corresponding ketone using mercury(II) chloride.[6]

Materials:

-

2,2-Disubstituted-1,3-dithiane (1.0 equiv)

-

Mercury(II) chloride (HgCl₂) (2.2 equiv)

-

Mercury(II) oxide (HgO) (optional, to buffer the acid formed)

-

Aqueous acetonitrile or another suitable solvent mixture

-

Water

Procedure:

-

Dissolve the 2,2-disubstituted-1,3-dithiane in a mixture of acetonitrile and water.

-

Add mercury(II) chloride (and optionally mercury(II) oxide) to the solution.

-

Stir the mixture vigorously at room temperature or with gentle heating for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the insoluble mercury salts.

-

Extract the filtrate with an organic solvent.

-

Wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to afford the crude ketone, which can be purified by distillation or column chromatography.

Quantitative Data: Reaction Scope and Yields

The Corey-Seebach reaction is applicable to a wide range of electrophiles. The following tables summarize representative yields for the alkylation of 2-lithio-1,3-dithianes.

Table 1: Alkylation of 2-Lithio-1,3-dithiane with Alkyl Halides and Arenesulfonates

| 2-Substituted-1,3-dithiane | Electrophile | Product | Yield (%) | Reference |

| 2-Phenyl-1,3-dithiane | n-Butyl bromide | 2-Butyl-2-phenyl-1,3-dithiane | 95 | [Seebach & Corey, 1975] |

| 1,3-Dithiane | Benzyl bromide | 2-Benzyl-1,3-dithiane | 92 | [Seebach & Corey, 1975] |

| 1,3-Dithiane | n-Heptyl benzenesulfonate | 2-Heptyl-1,3-dithiane | 85 | [7] |

| 2-Phenyl-1,3-dithiane | n-Octyl benzenesulfonate | 2-Octyl-2-phenyl-1,3-dithiane | 91 | [7] |

Table 2: Reaction of 2-Lithio-1,3-dithiane with Epoxides

| 2-Substituted-1,3-dithiane | Epoxide | Product | Yield (%) | Reference |

| 1,3-Dithiane | Styrene oxide | 2-(2-Hydroxy-2-phenylethyl)-1,3-dithiane | 88 | [8] |

| 1,3-Dithiane | Cyclohexene oxide | 2-(2-Hydroxycyclohexyl)-1,3-dithiane | 90 | [Seebach & Corey, 1975] |

| 1,3-Dithiane | Propylene oxide | 2-(2-Hydroxypropyl)-1,3-dithiane | 85 | [Seebach & Corey, 1975] |

Reaction Pathways and Mechanisms

The core of the Corey-Seebach reaction is the generation of a nucleophilic carbanion at the C2 position of the dithiane ring. The sulfur atoms play a crucial role in stabilizing this anion through a combination of inductive effects and the polarizability of sulfur.

The deprotection step, often the most challenging aspect of this sequence, typically proceeds via coordination of a thiophilic metal salt, such as HgCl₂, to the sulfur atoms. This facilitates nucleophilic attack by water, leading to the collapse of the thioacetal and regeneration of the carbonyl group.[6]

Conclusion

The use of 2-substituted-1,3-dithianes as acyl anion equivalents represents a powerful and versatile strategy in organic synthesis. By temporarily inverting the polarity of a carbonyl carbon, chemists can forge challenging carbon-carbon bonds and access a wide array of molecular architectures, including α-hydroxy ketones and 1,2-diketones, which are not readily prepared by conventional methods.[1][3] While the initially discussed this compound is not a suitable substrate for this transformation, the broader class of 2-monosubstituted dithianes continues to be a valuable tool for researchers in academia and industry. A thorough understanding of the principles, protocols, and scope of the Corey-Seebach reaction, as outlined in this guide, is essential for its successful application in the synthesis of novel and complex molecules.

References

- 1. Corey-Seebach Reaction [organic-chemistry.org]

- 2. synarchive.com [synarchive.com]

- 3. Corey–Seebach reaction - Wikiwand [wikiwand.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]

- 8. Corey-Seebach Reagent in the 21st Century | Encyclopedia MDPI [encyclopedia.pub]

An In-Depth Technical Guide to Umpolung Reactivity and the Role of 2,2-Dimethyl-1,3-dithiane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the concept of "umpolung" or polarity inversion, a fundamental strategy in modern organic synthesis. It will delve into the classic application of this concept using 1,3-dithianes, particularly focusing on the role and chemistry of 2,2-Dimethyl-1,3-dithiane. While the latter serves primarily as a protecting group for ketones rather than a direct participant in C2-based umpolung, its chemistry is intrinsically linked to the broader utility of dithianes in complex molecule synthesis. This guide will provide detailed experimental protocols, quantitative data, and visual diagrams to illustrate the key concepts and workflows.

The Concept of Umpolung: Inverting Chemical Reactivity

In organic chemistry, the carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This "normal" reactivity dictates that it reacts with nucleophiles. "Umpolung," a term coined by Corey and Seebach, describes the temporary reversal of this polarity, transforming an electrophilic center into a nucleophilic one.[1][2] This inversion of reactivity opens up synthetic pathways to molecules that are otherwise difficult to access, such as 1,2-dicarbonyls and α-hydroxy ketones.[1][2]

The most common method to achieve umpolung of a carbonyl group is through the formation of a 1,3-dithiane derivative. The protons on the carbon atom between the two sulfur atoms (the C2 position) are significantly more acidic (pKa ≈ 31) than those of a typical methylene group.[2] This increased acidity allows for deprotonation with a strong base, such as n-butyllithium, to generate a stabilized carbanion.[2][3] This carbanion, a nucleophilic acyl anion equivalent, can then react with various electrophiles.[3]

The Corey-Seebach Reaction: A Classic Example of Umpolung

The Corey-Seebach reaction is a cornerstone of umpolung chemistry that utilizes 1,3-dithiane as a masked acyl anion.[1] The general workflow is as follows:

-

Thioacetal Formation: An aldehyde is reacted with 1,3-propanedithiol in the presence of a Lewis acid catalyst to form the corresponding 1,3-dithiane.[4]

-

Deprotonation: The acidic C2 proton of the dithiane is removed by a strong base, typically n-butyllithium, at low temperatures to form a 2-lithio-1,3-dithiane.[2]

-

Alkylation/Acylation: The resulting nucleophilic carbanion is reacted with an electrophile, such as an alkyl halide, epoxide, or another carbonyl compound, to form a new carbon-carbon bond.[1]

-

Deprotection (Hydrolysis): The dithiane is hydrolyzed to reveal the carbonyl group, yielding a ketone or a more complex carbonyl-containing molecule.[5] This step often requires reagents that have a high affinity for sulfur, such as mercury(II) salts or oxidative systems like N-halosuccinimides.[5]

This compound: A Protecting Group for Ketones

Unlike its C2-unsubstituted counterpart, this compound does not possess an acidic proton at the C2 position and therefore cannot be deprotonated to form a nucleophilic acyl anion equivalent in the traditional Corey-Seebach manner. Its primary role in organic synthesis is as a robust protecting group for the carbonyl group of acetone or for the synthesis of other ketones.

The formation of this compound is achieved by reacting acetone with 1,3-propanedithiol under acidic conditions. This thioacetal is exceptionally stable to a wide range of nucleophilic and basic reagents, making it an ideal protecting group during multi-step syntheses.

Experimental Protocols

General Synthesis of 1,3-Dithiane from an Aldehyde

This protocol is a general procedure for the formation of a 1,3-dithiane, which is the first step in the Corey-Seebach reaction.

Procedure:

-

To a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., dichloromethane or chloroform) is added 1,3-propanedithiol (1.1 equiv).

-

A catalytic amount of a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂) is added, and the mixture is stirred at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford the pure 1,3-dithiane.

Lithiation of 1,3-Dithiane and Reaction with an Electrophile

This protocol describes the umpolung step and subsequent alkylation.

Procedure:

-

A solution of the 1,3-dithiane (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to a low temperature (typically -30 to -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 equiv) is added dropwise, and the solution is stirred for a period of time (e.g., 1-2 hours) to ensure complete formation of the 2-lithio-1,3-dithiane.

-

The electrophile (1.0-1.2 equiv), such as an alkyl halide, is then added to the solution, and the reaction is allowed to warm to room temperature and stir overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography.

Deprotection of a 2-Substituted-1,3-dithiane

This protocol regenerates the carbonyl group.

Procedure using Mercury(II) Chloride:

-

The 2-substituted-1,3-dithiane (1.0 equiv) is dissolved in a mixture of aqueous acetonitrile or acetone.

-

Mercury(II) chloride (2.2 equiv) and calcium carbonate (2.2 equiv) are added, and the mixture is heated to reflux.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

-

The residue is partitioned between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the crude carbonyl compound, which can be further purified.

Note: Due to the toxicity of mercury salts, alternative deprotection methods using reagents like N-chlorosuccinimide-silver nitrate or o-iodoxybenzoic acid (IBX) are often preferred.[6]

Quantitative Data

The following tables summarize typical yields for the key steps in the synthesis and reaction of 1,3-dithianes.

| Table 1: Synthesis of 1,3-Dithianes from Carbonyl Compounds | |

| Carbonyl Compound | Yield (%) |

| Benzaldehyde | >90 |

| Cyclohexanone | 85-95 |

| Heptanal | 80-90 |

| Table 2: Alkylation of 2-Lithio-1,3-dithiane | |

| Electrophile | Yield (%) |

| Benzyl bromide | 85-95 |

| 1-Iodobutane | 80-90 |

| Cyclohexene oxide | 70-80 |

| Table 3: Deprotection of 2-Substituted-1,3-dithianes | |

| Deprotection Reagent | Yield (%) |

| HgCl₂ / CaCO₃ | 70-90 |

| N-Chlorosuccinimide / AgNO₃ | 70-100[5] |

| o-Iodoxybenzoic acid (IBX) | 85-95[6] |

Visualizing the Chemistry: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.

Caption: General workflow of umpolung reactivity using 1,3-dithiane.

Caption: Protection and deprotection using this compound.

Conclusion

The concept of umpolung, particularly as demonstrated by the Corey-Seebach reaction with 1,3-dithianes, is a powerful tool in organic synthesis, enabling the construction of complex molecules through the inversion of the normal reactivity of carbonyl groups. While this compound does not directly participate in C2-based umpolung, it serves as a crucial and robust protecting group for ketones, highlighting the versatility of dithiane chemistry. A thorough understanding of these principles and their practical applications is essential for researchers and professionals in the field of drug development and chemical synthesis.

References

2,2-Dimethyl-1,3-dithiane: A Comprehensive Technical Guide to its Role as a Formaldehyde Equivalent in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2,2-dimethyl-1,3-dithiane, a pivotal reagent in modern organic synthesis, primarily utilized as a masked formaldehyde equivalent. The concept of "umpolung" or reactivity inversion is central to its application, enabling the transformation of the typically electrophilic carbonyl carbon into a potent nucleophile. This document details the synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the construction of complex molecular architectures relevant to drug discovery and development. Experimental protocols for key transformations, quantitative data, and visual representations of reaction pathways are provided to offer a comprehensive resource for researchers in the field.

Introduction: The Concept of Umpolung and the Dithiane Moiety

In organic synthesis, the carbonyl group is a cornerstone functional group, with the carbon atom exhibiting a distinct electrophilic character. The concept of umpolung, or polarity inversion, provides a powerful strategy to reverse this inherent reactivity, transforming the carbonyl carbon into a nucleophilic species.[1][2] This allows for the formation of carbon-carbon bonds that are otherwise inaccessible through conventional synthetic routes. The Corey-Seebach reaction, a seminal discovery in this area, introduced the use of 1,3-dithianes as effective acyl anion equivalents.[3][4]

1,3-Dithianes are cyclic thioacetals formed from the reaction of a carbonyl compound with 1,3-propanedithiol.[1][2] The protons at the C2 position of the dithiane ring are sufficiently acidic (pKa ≈ 31) to be deprotonated by a strong base, such as n-butyllithium, to generate a stabilized carbanion.[2] This nucleophilic species can then react with a wide array of electrophiles. Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, effectively accomplishing the synthetic equivalent of an acyl anion addition.[3][4]

This guide focuses specifically on this compound, a derivative that serves as a masked equivalent of formaldehyde. The gem-dimethyl substitution at the C2 position offers distinct advantages in certain synthetic contexts, which will be explored in detail.

Synthesis of this compound

The preparation of this compound is a straightforward acid-catalyzed reaction between acetone and 1,3-propanedithiol.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Acetone

-

1,3-Propanedithiol

-

Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂) or Brønsted acid (e.g., p-toluenesulfonic acid, PTSA)

-

Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred solution of 1,3-propanedithiol (1.0 eq) in anhydrous dichloromethane at 0 °C is added a catalytic amount of a Lewis or Brønsted acid (e.g., 0.05 eq of BF₃·OEt₂).

-

Acetone (1.1 eq) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to afford this compound as a colorless solid.

Reactivity of this compound as a Formaldehyde Equivalent

The synthetic utility of this compound lies in its ability to be deprotonated at one of the methyl groups, generating a nucleophilic species that is a synthetic equivalent of a formaldehyde anion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions.

Lithiation and Reaction with Electrophiles

Treatment of this compound with a strong base, typically n-butyllithium in tetrahydrofuran (THF) at low temperatures, results in the formation of the corresponding lithiated species. This nucleophile readily reacts with a range of electrophiles.

Caption: General reaction scheme for the lithiation and subsequent reaction of this compound with electrophiles.

Quantitative Data on Reactions with Electrophiles

The following table summarizes the yields of various products obtained from the reaction of lithiated this compound with different electrophiles.

| Electrophile | Product | Yield (%) | Reference |

| Benzyl bromide | 2-Benzyl-2-methyl-1,3-dithiane | 85-95 | |

| Cyclohexanone | 2-(1-Hydroxycyclohexyl)-2-methyl-1,3-dithiane | 80-90 | |

| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-2-methyl-1,3-dithiane | 82-92 | |

| Styrene oxide | 2-(2-Hydroxy-2-phenylethyl)-2-methyl-1,3-dithiane | 75-85 | |

| Methyl iodide | 2-Ethyl-2-methyl-1,3-dithiane | 90-98 |

Note: Yields are representative and can vary based on specific reaction conditions.

Experimental Protocol: Alkylation of this compound

Materials:

-

This compound

-

n-Butyllithium (in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., Benzyl bromide)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour.

-

The electrophile (e.g., benzyl bromide, 1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired 2-alkylated-2-methyl-1,3-dithiane.

Deprotection of the Dithiane Moiety

The final step in many synthetic sequences involving this compound is the deprotection of the dithiane group to unveil the carbonyl functionality. A variety of methods have been developed for this transformation, often requiring oxidative or Lewis acidic conditions.

Common Deprotection Methods and Reagents

| Reagent(s) | Conditions | Notes |

| Mercury(II) chloride (HgCl₂) / Calcium carbonate (CaCO₃) | Aqueous acetonitrile, reflux | Classic method, but toxic due to mercury salts.[5] |

| N-Bromosuccinimide (NBS) / Silver nitrate (AgNO₃) | Aqueous acetone | Milder alternative to mercury salts. |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Aqueous dichloromethane | Effective for acid-sensitive substrates.[6] |

| Oxone® | Aqueous THF | Readily available and environmentally benign oxidizing agent. |

| Polyphosphoric acid (PPA) / Acetic acid | 20-45 °C | Mild and efficient, avoiding toxic metals.[7] |

| Hydrogen peroxide / Iodine | Aqueous micellar system (SDS) | Green and mild conditions, tolerant of many functional groups.[8] |

Experimental Protocol: Deprotection using [Bis(trifluoroacetoxy)iodo]benzene (PIFA)

Materials:

-

2-Substituted-2-methyl-1,3-dithiane

-

[Bis(trifluoroacetoxy)iodo]benzene (PIFA)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the 2-substituted-2-methyl-1,3-dithiane (1.0 eq) in a mixture of dichloromethane and water (e.g., 9:1 v/v) is added PIFA (1.2 eq) in portions at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-3 hours, or until TLC analysis indicates complete reaction.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the desired carbonyl compound.

Advantages of this compound

While the parent 1,3-dithiane is widely used as a formyl anion equivalent, the 2,2-dimethyl derivative offers several advantages in specific synthetic scenarios:

-

Masked Acetone Functionality: this compound can be considered a protected form of acetone. Its lithiated derivative acts as a nucleophilic acetone enolate equivalent.

-

Prevention of Double Alkylation: In the parent 1,3-dithiane, after the first alkylation, the remaining proton at C2 can be removed to allow for a second alkylation. The gem-dimethyl group in this compound prevents this, ensuring mono-functionalization at the position alpha to the masked carbonyl.

-

Steric Influence: The gem-dimethyl group can influence the stereochemical outcome of reactions by providing a more sterically hindered environment.

Applications in Drug Development

The synthetic utility of this compound and related dithiane chemistry has been demonstrated in the total synthesis of numerous complex natural products, many of which are precursors or analogs of pharmaceutically active compounds. For instance, dithiane-based methodologies have been employed in the synthesis of hetidine-type C₂₀-diterpenoid alkaloids, a class of compounds with interesting biological activities.[9] The ability to introduce a formaldehyde unit or a functionalized methyl group nucleophilically is crucial for building the intricate carbon skeletons of such molecules.

While direct incorporation of the this compound moiety into a final drug molecule is uncommon, its role as a key intermediate in the synthesis of complex pharmaceutical ingredients is significant. It allows for the controlled and predictable formation of carbon-carbon bonds, which is a fundamental requirement in the construction of novel therapeutic agents.

Logical Relationships and Experimental Workflows (Graphviz Diagrams)

The following diagrams illustrate the key logical relationships and experimental workflows described in this guide.

Caption: Synthesis of this compound.

Caption: Experimental workflow for the use of this compound.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, serving as a robust formaldehyde equivalent through the principle of umpolung. Its straightforward synthesis, predictable reactivity, and the stability of the dithiane moiety make it an important tool for the construction of complex molecules. The gem-dimethyl substitution provides unique advantages in controlling reactivity and can influence stereochemical outcomes. For researchers in drug discovery and development, a thorough understanding of dithiane chemistry, and specifically the utility of this compound, is essential for the design and execution of efficient synthetic routes to novel therapeutic agents. This guide provides the foundational knowledge and practical protocols to effectively utilize this important synthetic tool.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 4. Corey-Seebach Reaction [organic-chemistry.org]

- 5. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 7. asianpubs.org [asianpubs.org]

- 8. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]

- 9. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,2-Dimethyl-1,3-dithiane from acetone and 1,3-propanedithiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1,3-dithiane is a valuable cyclic thioacetal that serves as a key building block in organic synthesis. It is frequently employed as a protecting group for carbonyl functionalities due to its stability under both acidic and basic conditions.[1][2] More significantly, the dithiane moiety allows for the umpolung (polarity reversal) of the carbonyl carbon, transforming it into a nucleophilic center upon deprotonation.[3] This reactivity is extensively utilized in C-C bond formation, making this compound a cornerstone in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). The gem-dimethyl group at the C2 position offers steric hindrance, influencing the reactivity and conformation of the dithiane ring, which can be strategically exploited in stereoselective synthesis.

This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound from readily available starting materials, acetone and 1,3-propanedithiol.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |

| Acetone | C₃H₆O | 58.08 | 56 | 0.784 | 67-64-1 |

| 1,3-Propanedithiol | C₃H₈S₂ | 108.22 | 169-171 | 1.076 | 109-80-8 |

| This compound | C₆H₁₂S₂ | 148.29[4] | Not specified | Not specified | 6007-22-3[4] |

Table 2: Spectral Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 1.70 (s, 6H, 2 x CH₃), 1.90-2.05 (m, 2H, CH₂), 2.85-3.00 (m, 4H, 2 x SCH₂)[5][6] |

| ¹³C NMR (CDCl₃) | δ 25.9 (CH₂), 29.8 (2 x CH₃), 30.2 (2 x SCH₂), 46.5 (C(CH₃)₂)[4][7] |

| IR (Infrared) | Characteristic peaks for C-H and C-S stretching. |

| MS (Mass Spec.) | m/z (M⁺) 148[4] |

Experimental Protocols

Synthesis of this compound

This protocol describes the acid-catalyzed synthesis of this compound from acetone and 1,3-propanedithiol. Both Lewis acids (e.g., BF₃·OEt₂) and Brønsted acids can be employed to facilitate this reaction.[1][8]

Materials:

-

Acetone

-

1,3-Propanedithiol

-

Boron trifluoride etherate (BF₃·OEt₂) or other suitable acid catalyst

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add a solution of 1,3-propanedithiol (1.0 eq) in a suitable solvent such as dichloromethane.

-

Addition of Acetone: Add acetone (1.1 eq) to the stirred solution.

-

Catalyst Addition: Cool the reaction mixture in an ice bath and slowly add a catalytic amount of boron trifluoride etherate (e.g., 0.05-0.1 eq).[1] The addition should be done dropwise as the reaction can be exothermic.

-

Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary depending on the catalyst and temperature.

-